molecular formula C22H22ClN3O3S B2532126 N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878053-23-7

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2532126
CAS RN: 878053-23-7
M. Wt: 443.95
InChI Key: CZJGEOQLTVWYBH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CMI-392, and it has been studied extensively in various research fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a crucial role in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In immunology, CMI-392 has been shown to modulate the immune response and reduce inflammation. In neuroscience, this compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide in lab experiments is its potential to target specific enzymes and cellular processes. This compound has also been shown to have low toxicity and high selectivity, making it a promising candidate for drug development. However, one of the limitations of using CMI-392 is its complex synthesis process, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide. In cancer research, further studies are needed to investigate the potential of this compound as a cancer treatment and to understand its mechanism of action. In immunology, future research can focus on the development of CMI-392 as an anti-inflammatory agent. In neuroscience, further studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases and to understand its effects on cognitive function.
Conclusion
This compound is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been extensively studied in various research fields, including cancer research, immunology, and neuroscience. While the mechanism of action of CMI-392 is not fully understood, it has shown promising results in inhibiting the growth of cancer cells, modulating the immune response, and improving cognitive function. Further research is needed to fully understand the potential of this compound and to develop it as a drug candidate.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the condensation of 4-chloroaniline and indole-3-carboxaldehyde, followed by the addition of morpholine and thioacetic acid. The resulting compound is then purified using various techniques, such as column chromatography, to obtain a pure product.

Scientific Research Applications

N-(4-chlorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been extensively studied in various scientific research fields due to its potential applications. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In immunology, CMI-392 has been studied for its potential to modulate the immune response and reduce inflammation. In neuroscience, this compound has been studied for its potential to improve cognitive function and treat neurodegenerative diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c23-16-5-7-17(8-6-16)24-21(27)15-30-20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-29-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJGEOQLTVWYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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